molecular formula C14H21NO4 B1408364 ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1656294-86-8

ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1408364
CAS No.: 1656294-86-8
M. Wt: 267.32 g/mol
InChI Key: UQPXBSIKCIVMGT-UHFFFAOYSA-N
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Description

Ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Conformational Analysis : A series of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid, closely related to the chemical , have been synthesized. Their structures were analyzed using various spectroscopic methods, revealing chair-envelope conformations and providing insights into stereoelectronic effects (Diez et al., 1991).

  • Structural Analysis of Derivatives : In a study focusing on similar compounds, ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate and its derivatives were synthesized and examined. This included a detailed structural study through IR and NMR spectroscopy, complemented by X-ray diffraction, highlighting the significance of conformational studies in related compounds (Arias-Pérez et al., 2003).

Chemical Transformations and Reactivity

  • Chemical Reactivity and By-products : A study demonstrated an unusual by-product from a reaction involving a compound structurally similar to the chemical . It highlights the complexity and unpredictability of reactions involving such compounds, underlining the importance of detailed mechanistic studies (MacorJohn et al., 1998).

  • Synthesis of Derivatives : Research on the synthesis of 7-azabicyclo[2.2.1]heptane derivatives by transforming tropinone, a process that yields compounds with a similar structural backbone, offers insights into the synthetic pathways and potential applications of such bicyclic structures (Gómez‐Sénchez et al., 2006).

Molecular Conformation and Architecture

  • Molecular Conformation Analysis : The molecular conformation and supramolecular architecture of related compounds, such as cocaethylene, have been determined, providing valuable information on the structural aspects and potential interactions of similar compounds (Maia et al., 2017).

  • Chiral Compound Synthesis and Structure : The synthesis and molecular structure of chiral cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, offer insights into the chiral synthesis and structural characterization of compounds with a similar structural framework (Moriguchi et al., 2014).

Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-3-18-13(16)9-10-7-11-5-6-12(8-10)15(11)14(17)19-4-2/h9,11-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPXBSIKCIVMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CC2CCC(C1)N2C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
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ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 3
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ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 4
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ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate

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